2-(3-Methylbutanamido)benzoic acid
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Overview
Description
2-(3-Methylbutanamido)benzoic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Methylbutanamido)benzoic acid is 1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) . This indicates the presence of a benzoic acid group attached to a 3-methylbutanamide group .Physical And Chemical Properties Analysis
2-(3-Methylbutanamido)benzoic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Benzoic Acid Derivatives in Food and Environmental Science
Benzoic acid and its derivatives , including esters and salts, are extensively researched for their preservative qualities in food products due to their antibacterial and antifungal properties. These compounds are naturally present in plant and animal tissues and can also be synthesized by microorganisms. Their widespread use in foods, cosmetics, and pharmaceuticals makes them a subject of environmental and health research, focusing on human exposure, metabolism, and the implications of their extensive distribution in water, soil, and air. The research delves into analytical methods for detection and the controversy surrounding their safety and public health impact (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Chemical and Physical Properties
Studies on benzoic acid and chlorobenzoic acids focus on their thermodynamic phase behavior, important for process design in pharmaceutical research. Modeling the phase equilibria of these compounds in aqueous and organic solutions provides insights into their stability and solubility, contributing to the development of pharmaceuticals and understanding of their environmental behavior (T. Reschke, K. Zherikova, S. Verevkin, C. Held, 2016).
Synthetic Applications and Biological Activity
Research into novel N-(α-Bromoacyl)-α-amino esters highlights the synthesis and biological activity screening of compounds closely related to 2-(3-Methylbutanamido)benzoic acid. These studies offer insights into their potential application in prodrug development, focusing on cytotoxicity, anti-inflammatory, and antibacterial activity, as well as their physico-chemical properties and toxicological profiles (D. Yancheva, E. Cherneva, et al., 2015).
Metal Complexation and Antimicrobial Activity
Investigations into Di- and Triorganotin(IV) compounds with carboxylate ligands derived from benzoic acid derivatives showcase their potential in synthesizing complexes with antibacterial, antifungal, and cytotoxic properties. The study of these complexes contributes to the development of new materials with potential applications in pharmaceuticals and materials science (S. Shahzadi, Saqib Ali, et al., 2010).
Analytical and Separation Techniques
Research on high-performance liquid chromatography utilizes ionic liquids as mobile phase additives for the separation and determination of amino benzoic acid isomers. This highlights the role of benzoic acid derivatives in developing advanced analytical methodologies for pharmaceutical and environmental analysis (Ya-jie Ma, Chao Guan, et al., 2016).
Safety and Hazards
The safety data sheet for 2-(3-Methylbutanamido)benzoic acid indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-(3-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUMXBRQRHDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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